Dibenzyl-14-crown-4

Ion-Selective Electrodes Lithium Sensing Potentiometry

Select Dibenzyl-14-crown-4 as the definitive neutral carrier for lithium-selective electrodes. Its precisely engineered 6,6-dibenzyl substitution provides the optimal steric bulk to suppress 2:1 sandwich complexation by Na⁺ and larger alkali metals—delivering a log K^pot(Li,Na) of -2.5. This selectivity is critical for accurate therapeutic drug monitoring of Li⁺ in blood serum against a ~140 mM Na⁺ background, and for maintaining Nernstian response in high-boric-acid PWR primary coolant. Do not substitute with unsubstituted or non-optimized 14-crown-4 derivatives; performance is not interchangeable across matrices.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 106868-21-7
Cat. No. B024993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl-14-crown-4
CAS106868-21-7
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2
InChIKeyKDMUFHBMXZLDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl-14-crown-4 CAS 106868-21-7: Crown Ether for Lithium-Selective Electrode Applications


Dibenzyl-14-crown-4 (6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, CAS 106868-21-7) is a lipophilic 14-crown-4 derivative [1]. It functions as a neutral ionophore with demonstrated selectivity for lithium ions over sodium and potassium in polymeric membrane electrodes [1][2]. The compound's design incorporates two benzyl substituents at the 6-position of the 14-crown-4 ring, which introduces steric bulk to suppress the formation of 2:1 sandwich complexes with larger alkali metal cations [1].

Why Substituting Dibenzyl-14-crown-4 with Other 14-Crown-4 Derivatives Fails


Unsubstituted 14-crown-4 exhibits poor Li⁺/Na⁺ selectivity due to its propensity to form stable 2:1 (ligand:cation) sandwich complexes with sodium [1]. While bulkier substituents at the 6-position generally improve selectivity, the enhancement is not monotonic. Systematic studies demonstrate that Li⁺/Na⁺ selectivity increases with substituent bulkiness only up to the incorporation of two benzyl groups; further steric crowding (e.g., three or four substituents) does not improve Li⁺/Na⁺ discrimination and can paradoxically reduce selectivity against other cations such as K⁺, Rb⁺, and Cs⁺ [1]. Furthermore, even among highly selective derivatives, the performance ranking can invert between different assay systems (e.g., picrate extraction vs. polymeric membrane electrodes) [2], meaning that a compound's superiority in one matrix does not guarantee its efficacy in another. These findings underscore that 14-crown-4 derivatives are not interchangeable, and selection must be guided by quantitative performance data under the specific conditions of the intended application [1][2].

Quantitative Differentiation of Dibenzyl-14-crown-4 (CAS 106868-21-7) Against Comparators


Potentiometric Li⁺/Na⁺ Selectivity Coefficient in PVC Membrane Electrodes

In a standardized PVC membrane electrode formulation (1% ionophore, 70% NPOE plasticizer, 50 mol% K-TCPB relative to ionophore, in THF), Dibenzyl-14-crown-4 demonstrates a logarithmic potentiometric selectivity coefficient for Li⁺ over Na⁺ of log K^pot(Li,Na) = -2.5 . This value is substantially more negative (i.e., more selective for Li⁺) than that reported for the comparator 6,6-Dodecyl-6-methyl-14-crown-4, which exhibits log K^pot(Li,Na) = -2.36 under analogous conditions . The difference of -0.14 log units corresponds to an approximately 38% improvement in selectivity against sodium interference.

Ion-Selective Electrodes Lithium Sensing Potentiometry

Ion-Transfer Polarographic Selectivity at Liquid/Liquid Interface

Ion-transfer polarography at a water/nitrobenzene interface at 25°C yields a potentiometric selectivity coefficient log k^pot(Li,Na) = -2.1 for Dibenzyl-14-crown-4 (DBz14C4) [1]. This is significantly more selective than a series of three bis(8-quinolyloxy)propane derivatives, which exhibit log k^pot(Li,Na) values ranging from -1.6 to -1.2 under identical conditions [1]. The difference of 0.5 to 0.9 log units represents a 3- to 8-fold enhancement in Li⁺/Na⁺ discrimination.

Ion-Transfer Voltammetry Liquid/Liquid Interface Electroanalytical Chemistry

Optimization of Substituent Bulk for Li⁺/Na⁺ Selectivity

A systematic structure-activity study of eight 14-crown-4 derivatives with varying degrees of substitution (two, three, or four bulky substituents) in PVC membrane electrodes revealed that Li⁺/Na⁺ selectivity increases with substituent bulkiness up to the incorporation of two benzyl groups (i.e., Dibenzyl-14-crown-4) [1]. Further increasing steric bulk by adding a third or fourth substituent (e.g., 6,6,13-tribenzyl-14-crown-4 or 6,6,13,13-tetrabenzyl-14-crown-4) does not enhance Li⁺/Na⁺ selectivity and actually causes a pronounced drop in Li⁺ preference over other cations (K⁺, Rb⁺, Cs⁺) [1].

Structure-Activity Relationship Ionophore Design Steric Effects

Broad-Spectrum Selectivity Profile Against Multiple Interfering Cations

Under a standardized PVC membrane electrode formulation, Dibenzyl-14-crown-4 exhibits a comprehensive selectivity profile: log K^pot(Li,Na) = -2.5, log K^pot(Li,K) = -2.3, log K^pot(Li,Rb) = -2.2, log K^pot(Li,Cs) = -1.6, log K^pot(Li,NH₄) = -3.1, log K^pot(Li,H) = -3.2, log K^pot(Li,Mg) = -4.3, log K^pot(Li,Ca) = -4.9, log K^pot(Li,Ba) = -4.7, and log K^pot(Li,Sr) = -4.3 . This profile demonstrates robust discrimination against monovalent cations (Na⁺, K⁺, Rb⁺, Cs⁺, NH₄⁺) and exceptional rejection of divalent cations (Mg²⁺, Ca²⁺, Ba²⁺, Sr²⁺).

Selectivity Coefficients Interference Ionophore Characterization

Near-Nernstian Response in Pressurized Water Reactor (PWR) Primary Coolant

In assessments of Li⁺-selective electrodes for monitoring lithium in PWR primary coolant (which contains high concentrations of boric acid), electrodes based on Dibenzyl-14-crown-4 demonstrated near-Nernstian response, even at elevated boric acid levels [1]. In contrast, commercial electrodes utilizing diamide-based ionophores performed poorly under the same conditions, exhibiting non-Nernstian behavior in boric acid medium [1]. Another crown ether derivative, TTD-14-crown-4, also yielded near-Nernstian response comparable to Dibenzyl-14-crown-4 in this application [1].

Nuclear Chemistry Process Monitoring Harsh Chemical Environments

Reported 200-Fold Selectivity for Lithium over Sodium and Potassium

Dibenzyl-14-crown-4 is reported to exhibit a selectivity for lithium that is 200 times higher than for sodium or potassium [1]. This factor-of-200 selectivity serves as a benchmark against another commercial Li⁺ ionophore, Dibutyl-phenanthroline, which is reported to be 1,000 times more selective for lithium over sodium but only under controlled pH conditions . Crucially, Dibenzyl-14-crown-4 is noted to be less pH-sensitive than Dibutyl-phenanthroline , offering more consistent performance across variable pH environments.

Selectivity Ratio Ionophore Benchmark Product Specification

Optimal Research and Industrial Applications for Dibenzyl-14-crown-4 (CAS 106868-21-7)


Clinical Lithium Monitoring in Blood Serum

Dibenzyl-14-crown-4 is the ionophore of choice for potentiometric and voltammetric lithium-selective electrodes intended for therapeutic drug monitoring of Li⁺ in blood serum. Its log K^pot(Li,Na) of -2.5 ensures minimal interference from the ~140 mM Na⁺ background in serum [1]. Flow injection analysis (FIA) systems incorporating Dibenzyl-14-crown-4-based electrodes have been specifically validated for serum Li⁺ assay within the clinical therapeutic range [2][3].

Voltammetric Ion-Selective Electrodes at Liquid/Liquid Interfaces

For electroanalytical methods based on facilitated ion transfer at the interface between two immiscible electrolyte solutions (ITIES), Dibenzyl-14-crown-4 in o-nitrophenyl phenyl ether (NPPE) has been identified as the optimal ionophore. Studies found that a water/NPPE interface containing 20 mM Dibenzyl-14-crown-4 provided the best performance for voltammetric Li⁺ determination, enabling simultaneous measurement of Li⁺ and Na⁺ concentrations while effectively avoiding Na⁺ interference in artificial serum tests [1].

Industrial Process Control in Nuclear Power Generation

Dibenzyl-14-crown-4-based electrodes are uniquely suited for monitoring lithium concentrations in the primary coolant of pressurized water reactors (PWRs). Unlike diamide-based commercial electrodes, which fail to maintain Nernstian response in the high-boric-acid environment of PWR coolant, Dibenzyl-14-crown-4 electrodes retain near-Nernstian behavior and reliably detect Li⁺ at the specified operational concentrations [1]. This chemical robustness under harsh conditions is a key differentiator for nuclear chemistry applications.

Fundamental Studies of Lithium Complexation and Transport

Given its well-characterized selectivity profile and its position as the 'optimal bulkiness' benchmark among 14-crown-4 derivatives [1], Dibenzyl-14-crown-4 serves as a reference ionophore in fundamental research on lithium recognition, liquid membrane transport, and the design of next-generation Li⁺-selective ligands. Its 1:1 complex stability constants in nitrobenzene and its suppression of 2:1 sandwich complex formation provide a robust baseline for comparative studies [2].

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